HexNAc-(Hex)2
Description
IUPAC Nomenclature and Compositional Analysis
The systematic IUPAC name for HexNAc-(Hex)₂ is N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . This nomenclature reflects the precise arrangement of functional groups and glycosidic bonds:
- The N-acetylhexosamine (HexNAc) residue is positioned at the reducing end, featuring an acetamido group at C2.
- Two hexose units (likely galactose and glucose) are linked via β1-3 and β1-4 glycosidic bonds.
Compositional Analysis
| Component | Count | Molecular Formula |
|---|---|---|
| HexNAc (C₈H₁₅NO₆) | 1 | C₈H₁₅NO₆ |
| Hex (C₆H₁₂O₆) | 2 | C₁₂H₂₄O₁₂ |
| Total | - | C₂₀H₃₅NO₁₆ |
The molecular weight of HexNAc-(Hex)₂ is 545.5 g/mol , calculated from its empirical formula. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals for the N-acetyl group (δ 2.0–2.1 ppm) and anomeric protons (δ 4.5–5.5 ppm).
Glycosidic Linkage Configuration and Isomerism
The glycosidic linkages in HexNAc-(Hex)₂ are critical to its biological function. The structure features:
- A β1-3 linkage between the HexNAc and the first hexose.
- A β1-4 linkage between the two hexose residues.
Key Observations on Linkage Configuration
- The β-anomeric configuration is confirmed by the coupling constant (J = 7–9 Hz) observed in ¹H-NMR spectra, indicative of axial-equatorial proton orientation.
- The β1-3 and β1-4 linkages confer resistance to enzymatic hydrolysis by most gut glycosidases, enhancing its stability in biological systems.
Isomerism
HexNAc-(Hex)₂ exhibits structural isomerism due to:
- Linkage isomerism : Alternative bonding positions (e.g., β1-6 instead of β1-4) could yield distinct trisaccharides.
- Anomeric isomerism : α-linked variants would display different biological activities and conformational profiles.
Comparative Structural Analysis with Related Oligosaccharides
HexNAc-(Hex)₂ shares structural homology with other human milk oligosaccharides (HMOs) but differs in key aspects:
The absence of sialic acid or fucose residues distinguishes HexNAc-(Hex)₂ from more complex HMOs. Its minimalistic structure enables enzymatic elongation into larger glycans, such as lacto-N-neotetraose.
Crystallographic Studies and Three-Dimensional Conformation
Crystallographic data for HexNAc-(Hex)₂ remain limited due to challenges in crystallizing flexible oligosaccharides. However, computational models and NMR-derived restraints provide insights into its 3D structure:
- Glycam Notation : The Glycam string DGalpNAca1-3[LFucpa1-2]DGalpb1-3[DGalpNAca1-3[LFucpa1-2]DGalpb1-4DGlcpNAcb1-6]DGalpNAca1-OH suggests a bent conformation favoring hydrogen bonding between hydroxyl groups.
- Torsion Angles : Φ (C1-O-Cx-C(x-1)) and Ψ (O-Cx-C(x-1)-O) angles for the β1-3 linkage are approximately –60° and –30°, respectively, stabilizing a compact topology.
Molecular Dynamics Simulations
Simulations predict that HexNAc-(Hex)₂ adopts a hairpin-like fold in aqueous solution, with the HexNAc residue forming hydrophobic interactions with the adjacent hexose. This conformation may facilitate recognition by glycosyltransferases during HMO biosynthesis.
Properties
Molecular Formula |
C20H35NO16 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26) |
InChI Key |
RJTOFDPWCJDYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosyltransferase-Mediated Assembly
Enzymatic synthesis employs glycosyltransferases to catalyze the sequential addition of hexose and HexNAc units. For instance, bacterial glycosylation systems, such as those in Escherichia coli engineered with Campylobacter jejuni oligosaccharyltransferase (PglB), enable the transfer of preassembled glycans to acceptor proteins. This method ensures high regio- and stereoselectivity, critical for generating biologically active glycoconjugates.
Key Reaction Conditions :
Hexosamine Biosynthesis Pathway (HBP) Utilization
The de novo HBP converts fructose-6-phosphate and glutamine into UDP-GlcNAc, a precursor for HexNAc-(Hex)₂. Overexpression of rate-limiting enzymes like glutamine:fructose-6-phosphate amidotransferase (GFAT) enhances flux through this pathway, enabling scalable production in mammalian and insect cell cultures.
Chemical Synthesis
Stepwise Glycosylation
Chemical methods involve protected glycosyl donors and acceptors to control linkage specificity. A typical sequence includes:
- Protection : Benzyl or acetyl groups shield reactive hydroxyls on HexNAc.
- Activation : Trichloroacetimidate or thioglycoside donors facilitate glycosidic bond formation.
- Deprotection : Hydrogenolysis or alkaline hydrolysis removes protecting groups.
Example Protocol :
Solid-Phase Synthesis
Immobilized acceptors on resin enable iterative glycosylation, reducing purification steps. This method is advantageous for synthesizing glycoconjugates with heterogeneous glycosylation patterns.
Microbial Engineering and Fermentation
Biocombinatorial Synthesis
Saccharide primers, such as Xyl-Ser-C12, are incorporated into microbial hosts (e.g., CHO cells) to initiate glycan elongation. These systems produce HexNAc-(Hex)₂ as part of proteoglycan-like structures, achieving yields of 20–30 mg/L in optimized fermentations.
Streptococcus agalactiae Glycosylation Machinery
S. agalactiae Srr1 glycosyltransferases modify proteins with HexNAc-(Hex)₂ motifs. Deletion of accessory glycosyltransferases (e.g., gtfCH) simplifies glycan profiles, facilitating purification.
Analytical and Validation Techniques
Mass Spectrometry (MS)
Chromatographic Methods
- HPLC : Resolves glycan isomers using aminopropyl columns.
- Lectin Affinity Chromatography : wheat germ agglutinin (WGA) enriches GlcNAc-containing glycans.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Synthesis | 60–85% | High specificity, scalable | Requires purified enzymes |
| Chemical Synthesis | 40–55% | Structural flexibility | Multi-step purification needed |
| Microbial Fermentation | 20–30 mg/L | Cost-effective, high throughput | Glycan heterogeneity |
Emerging Technologies
Cell-Free Systems
Recombinant glycosyltransferases and nucleotide sugar donors are combined in vitro, achieving >90% conversion rates for HexNAc-(Hex)₂.
CRISPR-Engineered Glycosylation Pathways
Knockout of competing pathways in E. coli directs metabolic flux toward UDP-GlcNAc biosynthesis, doubling trisaccharide output.
Chemical Reactions Analysis
Types of Reactions
HexNAc-(Hex)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
HexNAc-(Hex)2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.
Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
HexNAc-(Hex)₂ vs. HexNAc-(Fuc)Hex Sequences
- HexNAc-(Hex)₂: Found in bacterial systems (Campylobacter), this structure lacks fucose (Fuc) and often terminates in diNAcBac (2,4-diacetamido-2,4,6-trideoxyglucopyranose), a rare sugar unique to prokaryotes .
- HexNAc-(Fuc)Hex : Common in human glycans (e.g., blood group antigens), this sequence includes a terminal Fucα2 residue linked to Hex. For example, GalNAcα3(Fucα2)Galβ3GlcNAcβ3Galβ4Glc is a blood group A type 1 hexasaccharide .
Key Difference : The addition of Fuc in eukaryotic systems introduces antigenic epitopes (e.g., blood group A/B), whereas bacterial HexNAc-(Hex)₂ lacks such modifications, instead incorporating diNAcBac for immune evasion .
Branched vs. Linear Structures
Analytical Distinctions
MS/MS fragmentation patterns differentiate these compounds:
Example : In blood group A hexasaccharides, the 0,2A₃ fragment (m/z 630) confirms a type 2 core chain (Galβ4GlcNAc), absent in bacterial HexNAc-(Hex)₂ .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for determining the structure of HexNAc-(Hex)₂-containing glycans?
- Methodology : Mass spectrometry (MS) with collision-induced dissociation (CID) or higher-energy collision dissociation (HCD) is the gold standard. For example, MS² fragmentation patterns (e.g., Y-type ions like m/z 528 [HexNAc-(Fuc)Hex] and B-type ions like m/z 731 [HexNAc-(Fuc)Hex-HexNAc]) are critical for sequencing . Liquid chromatography (LC) coupled with MS using graphite carbon columns enhances separation of isomeric glycans . Complementary techniques like NMR can resolve stereochemistry, particularly for distinguishing α/β linkages .
Q. What is the biological significance of HexNAc-(Hex)₂ sequences in glycoproteins and glycolipids?
- Methodology : Functional roles are often studied via enzymatic digestion (e.g., using Macrobdella decora phospholipase) to release glycans for structural analysis. HexNAc-(Hex)₂ is linked to blood group antigens (e.g., A-11-3 structures) and cell adhesion. Comparative studies across tissues/species using immunohistochemistry or glycan arrays can map distribution and ligand specificity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy complement mass spectrometry in characterizing HexNAc-(Hex)₂-containing oligosaccharides?
- Methodology : NMR identifies anomeric proton signals (e.g., δ 4.5–5.5 ppm for α-linked HexNAc) and NOE correlations to resolve branching. For instance, 2D-NMR (HSQC, TOCSY) differentiates type 1 (Galβ3GlcNAc) vs. type 2 (Galβ4GlcNAc) core chains, which MS alone may ambiguously assign .
Advanced Research Questions
Q. How can researchers resolve ambiguities in mass spectrometry data when differentiating between isomeric HexNAc-(Hex)₂ structures?
- Methodology : Use tandem MS (MSⁿ) to analyze cross-ring fragments (e.g., 0,2A ions) and diagnostic ions. For example, m/z 630 (0,2A₃) indicates a 4-substituted HexNAc (type 2 chain), while its absence suggests type 1 . Ion mobility spectrometry (IMS) adds a separation dimension based on collisional cross-section, resolving isobars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
